molecular formula C11H10N2O2 B2859816 N-(1,3-Benzoxazol-2-ylmethyl)prop-2-enamide CAS No. 1644461-65-3

N-(1,3-Benzoxazol-2-ylmethyl)prop-2-enamide

Cat. No.: B2859816
CAS No.: 1644461-65-3
M. Wt: 202.213
InChI Key: WEGQGEBMUDUAFB-UHFFFAOYSA-N
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Description

Benzoxazole derivatives are a class of compounds that have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities . They are used as intermediates for the preparation of new biological materials .


Synthesis Analysis

Benzoxazole derivatives can be synthesized by reacting N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent with various substituted 2-aminophenols . The reaction is facilitated in the presence of lithium hexamethyldisilazide (LiHMDS) .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by techniques such as IR spectroscopy, 1H/13C-NMR, and mass spectroscopy .


Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit antimicrobial activity against Mycobacterium tuberculosis . They have also shown anti-inflammatory properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For example, some benzoxazole derivatives are practically insoluble or insoluble, while others are soluble in ethanol .

Mechanism of Action

While the specific mechanism of action for “N-(1,3-Benzoxazol-2-ylmethyl)prop-2-enamide” is not known, benzoxazole derivatives have been found to inhibit the inhA enzyme in Mycobacterium tuberculosis, which is involved in the biosynthesis of fatty acids .

Safety and Hazards

The safety and hazards associated with benzoxazole derivatives can vary depending on the specific compound. In silico cytotoxicity studies using the CLC-Pred tool database have suggested that some benzoxazole derivatives are relatively safe .

Future Directions

The future directions for research on benzoxazole derivatives could include further exploration of their antimicrobial and anti-inflammatory properties, as well as their potential use in the treatment of other diseases .

Properties

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-10(14)12-7-11-13-8-5-3-4-6-9(8)15-11/h2-6H,1,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGQGEBMUDUAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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